molecular formula C19H20N6O2S B6126032 N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide

N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide

Katalognummer B6126032
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: OMKFEOABMRHAPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

TAK-659 works by inhibiting several signaling pathways that are involved in the growth and proliferation of cancer cells and the immune response. Specifically, it inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 also inhibits the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), a key enzyme in the TLR signaling pathway, which is involved in the immune response. By inhibiting these pathways, TAK-659 can prevent the growth and proliferation of cancer cells and modulate the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to have immunomodulatory effects in animal models of autoimmune diseases. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a potential candidate for oral administration.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-659 for lab experiments is its high potency and selectivity, which makes it a useful tool for studying the BCR and TLR signaling pathways. Another advantage is its favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, one limitation of TAK-659 is its potential off-target effects, which could lead to unwanted side effects and complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for the study of TAK-659. One direction is to further explore its potential as a therapeutic agent for cancer and autoimmune diseases, including clinical trials in humans. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways and its effects on downstream targets. Additionally, there is potential for the development of new analogs of TAK-659 with improved potency, selectivity, and pharmacokinetic properties.

Synthesemethoden

The synthesis method for TAK-659 involves several steps. First, 3-(1H-tetrazol-1-yl)aniline is reacted with 3-thienylacetic acid to form the intermediate, 3-(1H-tetrazol-1-yl)phenyl)-3-thienylacetic acid. This intermediate is then reacted with piperidine-3-carboxylic acid to form TAK-659. The final product is obtained through several purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to have inhibitory effects on several signaling pathways that are involved in the growth and proliferation of cancer cells, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the NF-κB signaling pathway. TAK-659 has also been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.

Eigenschaften

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]-1-(2-thiophen-3-ylacetyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c26-18(9-14-6-8-28-12-14)24-7-2-3-15(11-24)19(27)21-16-4-1-5-17(10-16)25-13-20-22-23-25/h1,4-6,8,10,12-13,15H,2-3,7,9,11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKFEOABMRHAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.